6-(1-Piperazinylmethyl)-3-pyridinamine

sigma receptor subtype selectivity pyridylpiperazine

6-(1-Piperazinylmethyl)-3-pyridinamine (CAS 1180132-88-0, molecular formula C₁₀H₁₆N₄, MW 192.26 g/mol) is a heterocyclic building block comprising a 3-aminopyridine core linked via a methylene bridge to an unsubstituted piperazine ring. The compound belongs to the pyridylmethylpiperazine class, a scaffold extensively explored in medicinal chemistry for modulating G-protein-coupled receptors (GPCRs), ion channels, and kinases.

Molecular Formula C10H16N4
Molecular Weight 192.26 g/mol
Cat. No. B13985872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1-Piperazinylmethyl)-3-pyridinamine
Molecular FormulaC10H16N4
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC2=NC=C(C=C2)N
InChIInChI=1S/C10H16N4/c11-9-1-2-10(13-7-9)8-14-5-3-12-4-6-14/h1-2,7,12H,3-6,8,11H2
InChIKeyPUCKMVDXHCJGDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(1-Piperazinylmethyl)-3-pyridinamine Procurement Guide: Structural and Pharmacological Baseline for Research Selection


6-(1-Piperazinylmethyl)-3-pyridinamine (CAS 1180132-88-0, molecular formula C₁₀H₁₆N₄, MW 192.26 g/mol) is a heterocyclic building block comprising a 3-aminopyridine core linked via a methylene bridge to an unsubstituted piperazine ring [1]. The compound belongs to the pyridylmethylpiperazine class, a scaffold extensively explored in medicinal chemistry for modulating G-protein-coupled receptors (GPCRs), ion channels, and kinases [2]. Its free secondary amine on the piperazine ring (predicted pKa ~9.7) and the 3-amino group on the pyridine confer distinct protonation states and hydrogen-bonding capabilities that influence molecular recognition, making regioisomeric and substitutional identity critical for reproducible biological outcomes [3].

Why 6-(1-Piperazinylmethyl)-3-pyridinamine Cannot Be Interchanged with Positional Isomers or N-Alkylated Analogs


In the pyridylmethylpiperazine series, the position of the pyridyl nitrogen and the substitution pattern on the piperazine ring dictate receptor subtype selectivity and binding kinetics. The 3-pyridyl regioisomer (as in the target compound) preferentially engages σ₁ receptors, whereas the 2-pyridyl isomer favors σ₂ receptors, a difference that cannot be compensated by concentration adjustment alone [1]. Furthermore, replacing the free piperazine NH with an N-methyl or N-aryl group alters both the pKa of the basic center and the steric profile, directly impacting ligand-receptor residence time and functional activity at aminergic GPCRs and ion channels such as TRPV4 [2]. These structure-activity relationships (SAR) mean that even structurally close analogs can produce divergent biological readouts, underscoring the need for precise compound identity in pharmacological studies and analytical reference standard applications [3].

Quantitative Differentiation Evidence for 6-(1-Piperazinylmethyl)-3-pyridinamine Against Closest Analogs


Sigma Receptor Subtype Preference: 3-Pyridyl Regioisomer Favors σ₁ Over σ₂

A systematic positional scan of pyridylpiperazines demonstrated that (3-pyridyl)piperazines, such as 6-(1-piperazinylmethyl)-3-pyridinamine, exhibit preferential binding to σ₁ receptors, whereas the isomeric (2-pyridyl)piperazines favor σ₂ receptors [1]. Although the study did not report absolute Ki values for the unsubstituted parent compounds, the qualitative preference was consistent across the series and attributed to the optimal presentation of the pyridyl nitrogen for σ₁ recognition. In contrast, the 4-pyridyl isomer also favors σ₁ but with a different binding mode geometry that may affect functional coupling [1].

sigma receptor subtype selectivity pyridylpiperazine

TRPV4 Antagonist Activity: Piperazine Scaffold Shows Species-Dependent Potency

In a structure-activity relationship study of aminopyridinyl piperazine derivatives as TRPV4 antagonists, the unsubstituted piperazine analog displayed human TRPV4 IC₅₀ of 3.16 μM and rat TRPV4 IC₅₀ of 0.79 μM in FLIPR-based Ca²⁺ influx assays [1]. This 4-fold species selectivity (rat > human) contrasts with the piperidine analog (human IC₅₀ = 0.08 μM, rat IC₅₀ = 0.0025 μM), which was 32-fold more potent but also exhibited greater species divergence [1]. The morpholine analog (human IC₅₀ = 0.05 μM) was 63-fold more potent at human TRPV4 than piperazine, highlighting the sensitivity of TRPV4 antagonism to the nature of the basic amine [1].

TRPV4 pain ion channel antagonist

Physicochemical Differentiation: Free Piperazine NH Enables pH-Dependent Solubility and Binding Modulation

The target compound possesses an unsubstituted piperazine NH (predicted pKa ~9.7 [1]) and a 3-aminopyridine group (predicted pKa of conjugate acid ~6.0). At physiological pH 7.4, the piperazine is predominantly protonated (>99%), conferring a cationic center that can engage in salt-bridge interactions with aspartate residues in GPCR binding pockets, such as Asp³·³² in aminergic receptors [2]. In contrast, N-methylated analogs (e.g., 6-(4-methylpiperazin-1-yl)pyridin-3-amine) have a slightly higher pKa (~10.0) but greater steric bulk, which may reduce binding pocket complementarity [3]. The free NH also serves as a synthetic handle for further derivatization (e.g., acylation, sulfonylation), enabling late-stage diversification .

pKa protonation state solubility hydrogen bonding

Regioisomeric Purity: A Critical Factor for Analytical Reference Standard Applications

6-(1-Piperazinylmethyl)-3-pyridinamine is a positional isomer of 5-(1-piperazinylmethyl)-2-pyridinamine (CAS 1178566-47-6), which is catalogued as Abemaciclib Impurity 21 . In reversed-phase HPLC analysis (C18 column, acetonitrile/0.1% TFA water gradient), these two regioisomers exhibit distinct retention times (ΔRt typically 1.5–3.0 min depending on gradient conditions) due to differences in polarity conferred by the amino group position [1]. The 3-aminopyridine isomer is expected to elute earlier than the 2-aminopyridine isomer owing to greater aqueous solubility (predicted logP: target compound ~0.8 vs. 2-amino isomer ~0.6) [2]. This chromatographic resolution is essential for accurately quantifying individual impurities in Abemaciclib drug substance and for distinguishing isomeric byproducts in synthetic route development [1].

impurity standard regioisomer HPLC Abemaciclib

High-Value Application Scenarios for 6-(1-Piperazinylmethyl)-3-pyridinamine Based on Quantitative Differentiation


Sigma-1 Receptor Probe Development for Neuroprotection Studies

Researchers investigating σ₁ receptor-mediated neuroprotection in models of methamphetamine neurotoxicity or cerebral ischemia should select the 3-pyridyl regioisomer over the 2-pyridyl variant because (3-pyridyl)piperazines preferentially engage σ₁ over σ₂ receptors . Using the correct regioisomer ensures that observed pharmacological effects (attenuation of locomotor stimulation, reduction of striatal dopamine depletion) are attributable to σ₁ modulation rather than mixed σ₁/σ₂ pharmacology, which complicates target deconvolution [1].

TRPV4 Antagonist Lead Optimization with Reduced Species Selectivity

Drug discovery programs targeting TRPV4 for pain or pulmonary edema can use the piperazine scaffold as a moderate-potency starting point (human TRPV4 IC₅₀ = 3.16 μM) that exhibits less pronounced species divergence (4-fold rat/human) compared to the piperidine scaffold (32-fold) . This reduced species gap may improve the translatability of in vivo rodent efficacy data to human clinical outcomes, reducing the risk of late-stage attrition due to species-dependent pharmacology .

Certified Reference Standard for Abemaciclib Impurity Profiling

Quality control laboratories performing Abemaciclib drug substance analysis require the specific 6-(1-piperazinylmethyl)-3-pyridinamine regioisomer as a certified reference standard to distinguish this potential process-related impurity from the known Impurity 21 (5-(1-piperazinylmethyl)-2-pyridinamine) . The chromatographic resolution between these isomers (ΔRt ~1.5–3.0 min) enables accurate quantification and ensures compliance with ICH Q3A reporting thresholds [1]. Use of an incorrect isomer would lead to misidentification and potential regulatory non-compliance [1].

Late-Stage Diversification via Piperazine NH Functionalization

Medicinal chemistry groups seeking to explore structure-activity relationships around a pyridylmethylpiperazine core should select the unsubstituted piperazine variant (free NH) over N-methylated analogs because the free NH serves as a versatile handle for parallel derivatization (acylation, sulfonylation, reductive amination) without requiring protecting group manipulation . This enables rapid library synthesis with diverse amide, sulfonamide, or urea substituents, accelerating hit-to-lead optimization campaigns .

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